molecular formula C9H6FNO5 B13681920 3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid

3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B13681920
M. Wt: 227.15 g/mol
InChI Key: DRQXUUPPGLXLQH-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid is an organic compound that features a fluorine and nitro group attached to a phenyl ring, along with a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid can be achieved through several steps:

    Starting Material: The synthesis begins with 3-fluoro-5-nitrobenzene.

    Formation of Intermediate: The intermediate compound is formed by reacting 3-fluoro-5-nitrobenzene with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Hydrolysis and Acidification: The intermediate is then hydrolyzed and acidified to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Reduction: 3-(3-Amino-5-nitrophenyl)-2-oxopropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of fluorine and nitro groups on biological systems, aiding in the design of bioactive molecules.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The fluorine and nitro groups can influence the compound’s binding affinity and specificity, while the 2-oxopropanoic acid moiety can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoro-5-nitrophenyl)acetic acid
  • 3-(3-Fluoro-5-nitrophenyl)propanoic acid
  • 3-(3-Fluoro-5-nitrophenyl)butanoic acid

Uniqueness

3-(3-Fluoro-5-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both a fluorine and nitro group on the phenyl ring, combined with a 2-oxopropanoic acid moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6FNO5

Molecular Weight

227.15 g/mol

IUPAC Name

3-(3-fluoro-5-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6FNO5/c10-6-1-5(3-8(12)9(13)14)2-7(4-6)11(15)16/h1-2,4H,3H2,(H,13,14)

InChI Key

DRQXUUPPGLXLQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)CC(=O)C(=O)O

Origin of Product

United States

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